Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is characterized by a spirocyclic structure, which includes an oxane (oxa) and an azane (aza) ring fused together. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a tert-butyl ester with an azaspiro compound in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position and type of functional groups.
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Another related compound with variations in the oxane and azane ring positions.
These comparisons highlight the uniqueness of tert-butyl 8-oxa-5-azaspiro[3
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-15-9-12(13)5-4-6-12/h4-9H2,1-3H3 |
InChI Key |
RQEHGUYQGBKBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CCC2 |
Origin of Product |
United States |
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